1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
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Overview
Description
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is a chemical compound with the molecular formula C15H23N3O2. It is known for its unique structure, which includes a tert-butyl group, an isopropyl group, and a phenyl group attached to a biuret core. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret typically involves the reaction of tert-butyl isocyanate, isopropyl isocyanate, and phenyl isocyanate with a suitable amine. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret can be compared with other similar compounds, such as:
1-tert-Butyl-3-isopropyl-5-phenyl-2-urea: This compound has a similar structure but lacks the biuret core, which may result in different chemical properties and reactivity.
1-tert-Butyl-3-isopropyl-5-phenyl-2-carbamate: This compound contains a carbamate group instead of a biuret group, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIZMIZGHBDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028745 |
Source
|
Record name | 1-(tert-Butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107484-83-3 |
Source
|
Record name | N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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